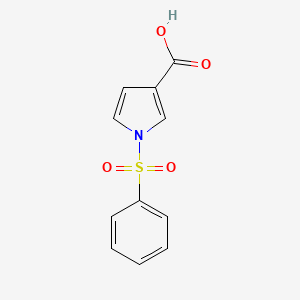

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid

Description

Overview of Sulfonyl Pyrroles in Organic Chemistry

Sulfonyl pyrroles represent a critical subclass of heterocyclic compounds characterized by the presence of both a pyrrole ring and a sulfonyl functional group. These structures have gained prominence in synthetic organic chemistry due to their dual reactivity profiles, enabling participation in radical-mediated transformations, palladium-catalyzed cross-couplings, and photochemical reactions. The sulfonyl group acts as a versatile directing moiety, facilitating regioselective functionalization at the pyrrole's α- and β-positions, while the electron-withdrawing nature of the sulfonyl substituent enhances the stability of reactive intermediates.

A key advancement in this field involves the use of sulfonyl pyrroles as precursors for radical generation. For instance, visible light-mediated N–S bond cleavage in sulfonyl pyrroles produces pyrrolyl radicals capable of engaging in cross-coupling reactions with other radical species. This strategy has enabled the development of novel methods for constructing quaternary carbon centers through alkene di-/tri-functionalization.

Table 1: Comparative Reactivity of Sulfonyl Pyrrole Derivatives

Historical Context of Pyrrole Chemistry

The chemistry of pyrroles has evolved significantly since their isolation from coal tar in the 19th century. Early synthetic methods relied on Paal-Knorr cyclocondensation, but the introduction of sulfonyl groups in the late 20th century marked a paradigm shift. A landmark development occurred in 2014 with the introduction of rhodium-catalyzed transannulation of N-sulfonyl triazoles, enabling efficient access to polysubstituted pyrroles. Subsequent innovations include triflic acid-mediated annelation techniques for N-sulfonyl indoles and visible light-driven radical cascade reactions.

The specific compound 1-(phenylsulfonyl)-1H-pyrrole-3-carboxylic acid emerged as part of efforts to combine the metabolic stability of sulfonamides with the bioisosteric properties of pyrrole carboxylic acids. Its first reported synthesis in the early 2000s utilized Ullmann-type coupling between pyrrole-3-carboxylic acid and phenylsulfonyl chloride.

Taxonomic Position of this compound

This compound belongs to three overlapping chemical classes:

- Heterocyclic compounds : Features a five-membered aromatic pyrrole ring (C4H4N) with conjugated π-electrons.

- Sulfonamides : Contains a sulfonyl group (-SO2-) directly bonded to the pyrrole nitrogen.

- Carboxylic acids : Bears a -COOH substituent at the C3 position of the pyrrole ring.

Structural Characteristics:

Significance in Heterocyclic Chemistry

The compound's hybrid structure imbues it with unique synthetic utility:

Building block complexity : The orthogonal reactivity of sulfonyl (electrophilic) and carboxylic acid (nucleophilic) groups permits sequential functionalization. For example, the carboxylic acid can undergo esterification while preserving sulfonyl group integrity for subsequent cross-coupling.

Coordination chemistry : The pyrrole nitrogen's lone pair participates in metal complexation, enabling applications in catalysis. Palladium complexes of this compound have been employed in Suzuki-Miyaura couplings.

Bioactive scaffold : While safety profiles fall outside this discussion, the structural similarity to FDA-approved sulfonamide drugs underscores potential pharmacological relevance.

Materials science applications : Conjugation of the π-system with sulfonyl and carboxylic groups creates a push-pull electronic structure, making derivatives candidates for organic semiconductors.

Recent advances in its utilization include:

Properties

IUPAC Name |

1-(benzenesulfonyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLMKHSUAPNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569113 | |

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134439-96-6 | |

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Carboxylation Route

- Starting Material: 1-(Phenylsulfonyl)pyrrole

- Reagents: Strong base such as n-butyllithium (n-BuLi)

- Solvent: Anhydrous tetrahydrofuran (THF) or similar inert solvent

- Temperature: Low temperatures, typically -78 °C, to control regioselectivity and avoid side reactions

- Procedure:

- The 1-(phenylsulfonyl)pyrrole is treated with n-BuLi at -78 °C to lithiate the 3-position selectively.

- The lithiated intermediate is then bubbled with dry carbon dioxide gas or treated with solid CO2 to effect carboxylation.

- Acidic workup yields this compound.

This method is well-documented and provides good regioselectivity due to the directing effect of the phenylsulfonyl group.

Alternative Synthetic Routes

- Hantzsch Pyrrole Synthesis Adaptation: A continuous flow one-step synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones has been reported. Although this method is more general for pyrrole-3-carboxylic acids, it can be adapted for sulfonyl-substituted pyrroles by introducing the phenylsulfonyl group in subsequent steps.

- Cross-Coupling and Functional Group Transformations: Palladium-catalyzed cross-coupling reactions have been used to prepare 1-(phenylsulfonyl)-3-substituted pyrroles, which can be further functionalized to introduce the carboxylic acid group.

- Reduction and Oxidation Sequences: Some synthetic routes involve initial preparation of 1-(phenylsulfonyl)-3-acylpyrroles followed by oxidation or Wolff-Kishner reduction to adjust substituents before final carboxylation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Lithiation | n-Butyllithium, THF, -78 °C | Regioselective lithiation at 3-position |

| Carboxylation | Dry CO2 gas or solid CO2, -78 °C to RT | Introduction of carboxylic acid group |

| Workup | Acidic aqueous quench (e.g., HCl) | Isolation of carboxylic acid product |

| Purification | Recrystallization or chromatography | Yields typically moderate to good (50-70%) |

Optimization studies indicate that maintaining low temperature during lithiation is critical to avoid side reactions and ensure regioselectivity. The choice of solvent (THF preferred) and the purity of reagents also significantly affect yield and product purity.

Industrial and Scale-Up Considerations

- Industrial synthesis may involve multi-step processes starting from pyrrole or substituted pyrroles, with phenylsulfonylation as an early step.

- The lithiation-carboxylation sequence is scalable but requires careful control of temperature and moisture exclusion.

- Continuous flow methods for pyrrole-3-carboxylic acids offer potential for scale-up with improved yields and process efficiency, though specific adaptation for phenylsulfonyl derivatives requires further development.

Summary of Key Research Findings

- The phenylsulfonyl group is an effective N-blocking and directing group facilitating regioselective lithiation at the 3-position of pyrrole.

- Lithiation followed by carboxylation is the most direct and widely used method to prepare this compound.

- Alternative methods such as continuous flow synthesis and palladium-catalyzed cross-coupling provide routes to functionalized pyrroles but may require additional steps to introduce the phenylsulfonyl and carboxylic acid groups.

- Reaction conditions such as temperature, solvent, and reagent purity critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Lithiation: Using strong bases like n-butyllithium for deprotonation.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions include various substituted pyrroles and sulfonamide derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the production of sulfonamide derivatives and other functionalized pyrroles. The phenylsulfonyl group facilitates various chemical reactions, including substitution and oxidation-reduction processes, making it a key player in synthetic organic chemistry .

Reactions and Mechanisms

The compound can undergo lithiation, allowing for further functionalization. For instance, it can be transformed into 1-(phenylsulfonyl)pyrrole-2-boronic acid through lithiation followed by boron insertion. This transformation is essential for creating boronic acid derivatives that are important in cross-coupling reactions.

Biological Research

Potential Therapeutic Applications

Research indicates that 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid may have potential biological activities. It has been investigated for its interactions with various biomolecules, which could lead to therapeutic applications. For example, studies have explored its role as a scaffold for developing new drugs targeting serotonin receptors, specifically the 5-HT6 receptor, which is implicated in cognitive enhancement .

Biochemical Pathways

The compound is involved in several metabolic pathways and can interact with enzymes and cofactors, influencing metabolic flux and levels of metabolites. Its ability to act as a substrate or inhibitor of specific enzymes enhances its potential as a therapeutic agent .

Medicinal Chemistry

Drug Development

In medicinal chemistry, the compound has been explored as a building block for drug development due to its structural properties that allow for modifications leading to new pharmacological profiles. Its sulfonamide derivatives have shown promise in inhibiting carbonic anhydrase isoforms, which are targets for various therapeutic agents .

Case Studies

Several studies have highlighted the effectiveness of pyrrole-based compounds in inhibiting specific enzymes. For instance, pyrrole carboxamides derived from this compound have demonstrated measurable inhibition against carbonic anhydrase II isozyme, indicating their potential as therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

The industrial application of this compound extends to the production of specialty chemicals used in various sectors, including pharmaceuticals and agrochemicals. Its role as an intermediate allows for the synthesis of tailored compounds that meet specific industrial needs .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Action |

|---|---|---|

| Organic Chemistry | Intermediate for sulfonamide derivatives | Facilitates substitution and oxidation |

| Biological Research | Potential drug scaffold for serotonin receptors | Modulates receptor activity |

| Medicinal Chemistry | Inhibitor for carbonic anhydrase | Enzyme inhibition |

| Industrial Chemistry | Production of specialty chemicals | Synthesis of tailored compounds |

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring. This can lead to specific interactions with enzymes, receptors, or other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(phenylsulfonyl)-1H-pyrrole-3-carboxylic acid with analogs differing in sulfonyl substituents, heterocyclic cores, or functional groups. Key distinctions in physicochemical properties and applications are highlighted.

Table 1: Structural and Functional Comparison

Sulfonyl Group Modifications

- Phenylsulfonyl vs.

- Fluorinated Sulfonyl : The 4-fluoro-benzenesulfonyl derivative (CAS 881673-56-9) exhibits enhanced lipophilicity and metabolic resistance due to fluorine’s electronegativity, making it suitable for CNS-targeting drug candidates .

Heterocyclic Core Variations

- Pyrrole vs. Pyrazole : Pyrazole-based analogs (e.g., CAS 1173046-09-7) introduce additional nitrogen atoms, altering acidity (pyrazole pKa ~2.5 vs. pyrrole pKa ~17) and enabling stronger hydrogen bonding in protein-ligand interactions .

- Indole vs. Pyrrole : The indole core in 1-(phenylsulfonyl)-3-indoleboronic acid provides a fused aromatic system, enhancing planar rigidity for intercalation in biological targets .

Functional Group Differences

- Carboxylic Acid vs. Ethyl Ester : The ethyl ester derivative (CAS 881673-56-9) improves cell membrane permeability but requires hydrolysis for activation, whereas the free carboxylic acid facilitates direct salt formation .

- Boronic Acid Substitution : The boronic acid analog (CAS 129271-98-3) expands utility into cross-coupling chemistry, enabling carbon-carbon bond formation in drug synthesis .

Biological Activity

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is synthesized through various methods, primarily involving the lithiation of 1-(phenylsulfonyl)pyrrole followed by carboxylation. The compound's structure allows it to participate in numerous biochemical reactions, particularly in the synthesis of sulfonamide derivatives, which are known for their biological activities .

The biological activity of this compound is largely attributed to its phenylsulfonyl group, which facilitates interactions with various biomolecules. The compound acts as a substrate or inhibitor in several metabolic pathways, influencing enzyme activity and altering metabolic flux. Here are some key points regarding its mechanism:

- Target Interactions : The phenylsulfonyl moiety enhances binding affinity to specific enzymes, potentially altering their catalytic activity.

- Biochemical Pathways : It is involved in pathways that utilize nitrogen nucleophiles, impacting the synthesis of critical metabolites and intermediates .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Properties : Compounds derived from this pyrrole have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress .

- Anti-inflammatory Effects : Certain derivatives demonstrate inhibitory effects on cyclooxygenase enzymes (COX), suggesting potential applications in treating inflammatory conditions .

- Anticancer Potential : Studies have indicated that derivatives can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid?

Methodological Answer: A plausible route involves sulfonylation of pyrrole derivatives. For example, in a structurally similar compound (1-Phenyl-1H-pyrrole-2-carboxylic acid), sulfonylation was achieved using phenylsulfonyl chloride under basic conditions, yielding 91% with purification via recrystallization . Adapting this, the 3-carboxylic acid derivative could be synthesized by introducing the sulfonyl group at the 1-position of pyrrole, followed by carboxylation at the 3-position. Reaction conditions (e.g., temperature, solvent, catalyst) should be optimized using factorial design to assess variables like reaction time and stoichiometry .

Key Data:

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR: To confirm substituent positions and detect impurities. For example, aromatic protons in analogous compounds resonate at δ 6.28–7.47 ppm .

- IR Spectroscopy: Identify functional groups (e.g., S=O stretch ~1350 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

- Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+ peak for C₁₁H₉NO₄S: theoretical 259.03) .

- HPLC/Elemental Analysis: Quantify purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods enhance the design of experiments for synthesizing this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) . Tools like Gaussian or ORCA can model sulfonylation energetics, while machine learning algorithms (e.g., Bayesian optimization) can narrow down optimal parameters, reducing trial-and-error experimentation .

Case Study:

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction yields?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., using ACD/Labs or ChemDraw). Discrepancies in chemical shifts may indicate stereochemical issues or impurities.

- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled reagents to confirm peak assignments .

- Yield Optimization: Employ response surface methodology (RSM) to identify interactions between variables (e.g., catalyst loading vs. temperature) . If yields drop unexpectedly, analyze side reactions via LC-MS or in situ IR monitoring .

Example:

A 91% yield in a related synthesis suggests efficient sulfonylation, but lower yields in the target compound could arise from steric hindrance at the 3-carboxylic acid position.

Q. What strategies mitigate degradation during storage or biological assays?

Methodological Answer:

- Stability Studies: Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products.

- Formulation: Lyophilize the compound or store in anhydrous DMSO at -20°C to prevent hydrolysis of the sulfonyl group.

- Chelation: Add EDTA to buffer solutions to avoid metal-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.